Cas no 1286713-24-3 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide structure
1286713-24-3 structure
Product Name:N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide
CAS No:1286713-24-3
MF:C21H24N2O5
MW:384.425665855408
CID:5857513
PubChem ID:52992707
Update Time:2025-07-15

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide
    • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide
    • AKOS024524286
    • F5857-4491
    • 1286713-24-3
    • VU0525389-1
    • Inchi: 1S/C21H24N2O5/c1-21(26,10-9-15-5-3-2-4-6-15)13-23-20(25)19(24)22-12-16-7-8-17-18(11-16)28-14-27-17/h2-8,11,26H,9-10,12-14H2,1H3,(H,22,24)(H,23,25)
    • InChI Key: WXVVBYUBMOKNGX-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C2OCOC2=C1)(=O)C(NCC(O)(C)CCC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 384.16852187g/mol
  • Monoisotopic Mass: 384.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 96.9Ų

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide Pricemore >>

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N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide Related Literature

Additional information on N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide

Professional Introduction to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide (CAS No. 1286713-24-3)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1286713-24-3, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key functional groups that contribute to its potential biological activity, making it a subject of intense interest among researchers.

The core framework of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is characterized by the presence of a benzodioxole moiety, which is known for its versatility in medicinal chemistry. Benzodioxole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The specific substitution pattern on the benzodioxole ring in this compound enhances its interactions with biological targets, potentially leading to novel therapeutic effects.

In addition to the benzodioxole group, the compound features a long alkyl chain terminated with a hydroxyl group, specifically a 2-hydroxy-2-methyl-4-phenylbutyl side chain. This structural feature not only influences the solubility and metabolic stability of the molecule but also plays a crucial role in its binding affinity to biological receptors. The presence of both hydrophobic and hydrophilic regions in the molecule allows it to effectively interact with various biological targets, making it a versatile scaffold for drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide with potential drug targets. These studies suggest that the compound may exhibit inhibitory activity against several enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational studies indicate that the benzodioxole moiety could interact with the active site of cyclooxygenase (COX), a key enzyme in prostaglandin synthesis, thereby potentially reducing inflammation.

The hydroxyl group in the side chain also contributes to the compound's potential biological activity. Hydroxyl-containing compounds are well-known for their ability to form hydrogen bonds with biological targets, which can enhance binding affinity and specificity. In the context of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide, the hydroxyl group may interact with polar residues in protein binding pockets, further stabilizing the molecule's interaction with its target.

Furthermore, the methyl group adjacent to the hydroxyl group in the side chain adds another layer of complexity to the compound's structure. Methyl groups are often involved in steric interactions and can influence the conformational flexibility of molecules. In this case, the methyl group may help to orient the hydroxyl group optimally for hydrogen bonding interactions while also contributing to overall molecular stability.

The phenyl ring in the side chain is another important structural feature that warrants discussion. Phenyl rings are frequently found in biologically active compounds due to their ability to engage in π-stacking interactions and hydrophobic effects. In N-[(2H-1,3-benzodioxol-5-yli)methyl]-N'-(2-hydroxy--methyl--4--pheny-butyl)ethanediamide, the phenyl ring may interact with aromatic residues in protein binding sites, further enhancing binding affinity. Additionally, electronic effects such as resonance and induction can modulate the reactivity and interactions of aromatic rings, making them valuable tools in drug design.

Recent experimental studies have begun to explore the pharmacological potential of N-[()methyl)-N'-()hydroxy--methyl--4--pheny-butylethanedi-amide). Initial assays have shown promising results in reducing inflammation and pain-related behaviors in animal models. These findings align well with computational predictions and highlight the compound's potential as an anti-inflammatory agent. The ability to modulate inflammatory pathways is particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.

In addition to its anti-inflammatory properties, N-[()methyl)-N'-()hydroxy--methyl--4--pheny-butylethanedi-amide) may also exhibit other therapeutic effects. For example, its structural similarity to known antimicrobial agents suggests that it could possess antibacterial or antifungal properties. Further studies are needed to fully elucidate these potential applications and determine optimal dosing regimens.

The synthesis of N-[()methyl)-N'-()hydroxy--methyl--4--pheny-butylethanedi-amide) presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules on a scalable basis. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain high-purity samples suitable for biological testing.

In conclusion,N-[()methyl)-N'-()hydroxy--methyl--4--pheny-butylethanedi-amide (CAS No.) is a structurally interesting compound with significant potential for further exploration in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug design,and preliminary studies suggest that it may exhibit anti-inflammatory and other therapeutic effects。With continued research,this compound could emerge as a valuable tool for treating various diseases,providing new options for patients worldwide。

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